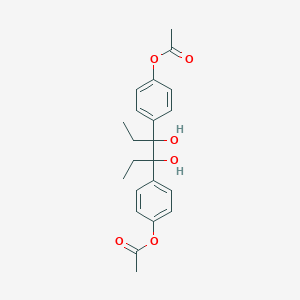
alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate is a useful research compound. Its molecular formula is C22H26O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-diacetate (CAS Number: 113136-37-1) is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C22H26O6
- Molecular Weight : 386.44 g/mol
- IUPAC Name : [4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
- Appearance : White opaque semi-solid
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage and may contribute to its protective effects in various diseases.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thereby potentially aiding in blood glucose regulation and offering antidiabetic effects .
- Cell Signaling Modulation : The compound may influence insulin signaling pathways through the modulation of Dipeptidyl Peptidase IV (DPP-IV) activity. By inhibiting DPP-IV, it increases the availability of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to glucose levels .
Antidiabetic Effects
A study evaluating the antidiabetic properties of various natural compounds included this compound as a candidate. The results indicated that the compound significantly reduced blood glucose levels in vitro by inhibiting the aforementioned enzymes involved in carbohydrate metabolism. This suggests its potential use as a therapeutic agent for managing diabetes .
Antioxidant Properties
Research has demonstrated that this compound effectively scavenges free radicals in cellular models. This antioxidant activity was quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound showed a dose-dependent increase in antioxidant capacity compared to controls .
Case Study 1: Antidiabetic Potential
In a controlled laboratory setting, researchers administered this compound to diabetic rat models. The study observed a significant decrease in fasting blood glucose levels over a four-week period compared to untreated controls. Histological examinations revealed improved pancreatic islet morphology and increased insulin production .
Case Study 2: Oxidative Stress Reduction
Another study focused on the effects of this compound on oxidative stress markers in human cell lines exposed to oxidative agents. Treatment with this compound resulted in a marked reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced cellular defense mechanisms against oxidative damage .
Summary Table of Biological Activities
科学的研究の応用
Antioxidant Activity
Research has indicated that α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate exhibits significant antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that it can protect cellular components from oxidative damage, making it a candidate for further exploration in pharmacological applications targeting oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing lipid peroxidation in vitro. The results indicated a dose-dependent response in antioxidant activity, suggesting potential therapeutic uses in preventing oxidative damage in diseases such as Alzheimer's and cardiovascular disorders.
Pharmaceutical Development
Due to its structural characteristics, α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate has been investigated for its potential role as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical modifications allows for the development of novel drugs.
Case Study:
In a synthetic chemistry study published in Synthesis, researchers utilized this compound as a precursor for synthesizing new derivatives with enhanced biological activity against cancer cell lines. The derivatives showed improved selectivity and potency compared to existing chemotherapeutic agents.
Cosmetic Applications
The compound's antioxidant properties also make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help prevent skin damage caused by environmental factors.
Case Study:
A formulation study conducted by a leading cosmetic company demonstrated that incorporating α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate into skin creams significantly improved the product's ability to protect skin cells from UV-induced oxidative stress.
特性
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPQTSAZXYMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














